molecular formula C5H4BrNO2 B14850773 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole

Cat. No.: B14850773
M. Wt: 189.99 g/mol
InChI Key: YVWLRTUQMKRINP-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is a heterocyclic compound that features a unique fusion of furan and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields . Additionally, the protection and deprotection strategies involving common protecting groups like benzyl and isopropylidene are utilized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme GAPDH, which plays a crucial role in glycolysis. By binding to the active site of GAPDH, the compound disrupts the enzyme’s function, leading to reduced glycolytic flux and triggering autophagy and apoptotic cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the bromine atom also enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

3-bromo-4,6-dihydrofuro[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H4BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h1-2H2

InChI Key

YVWLRTUQMKRINP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)ON=C2Br

Origin of Product

United States

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